Product packaging for 1-(3-Methylphenyl)piperazine(Cat. No.:CAS No. 41186-03-2)

1-(3-Methylphenyl)piperazine

Cat. No.: B1266048
CAS No.: 41186-03-2
M. Wt: 176.26 g/mol
InChI Key: JIWHIRLNKIUYSM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperazine, also known as this compound and meta-Methylphenylpiperazine (mMPP), is a chemical compound of interest in pharmacological and biochemical research. It belongs to the phenylpiperazine class of compounds, which are characterized by a phenyl group bound to a piperazine moiety . This compound is primarily utilized in scientific studies investigating the structure-activity relationships of monoamine-releasing agents . Research indicates that this compound acts as a selective serotonin releasing agent (SRA), with studies reporting an EC50 of 110 nM for the induction of serotonin release in vitro, while showing significantly less activity on norepinephrine and dopamine transporters . This mechanism distinguishes it from other piperazine derivatives that may have more balanced or differing activities on monoamine systems . Piperazine derivatives, as a structural class, have also been explored in other research areas, including as potential permeation enhancers for intestinal drug delivery . The compound is supplied as a high-purity material for research purposes. This compound (CAS 41186-03-2) has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . This product is intended for laboratory research use only in a controlled environment by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1266048 1-(3-Methylphenyl)piperazine CAS No. 41186-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)piperazine
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InChI

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIWHIRLNKIUYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
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DSSTOX Substance ID

DTXSID30194108
Record name 1-(m-Tolyl)piperazine
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Molecular Weight

176.26 g/mol
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CAS No.

41186-03-2
Record name 1-(3-Methylphenyl)piperazine
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Record name 1-(m-Tolyl)piperazine
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Record name 41186-03-2
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Record name 1-(m-tolyl)piperazine
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Record name 1-(M-TOLYL)PIPERAZINE
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The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (positions 1 and 4), is a highly valued structural motif in the field of medicinal chemistry. researchgate.net Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold." nih.govjetir.org This term reflects the ability of the piperazine core to serve as a versatile framework for the development of ligands that can interact with a wide range of biological targets. nih.govbenthamdirect.comthieme-connect.com

The unique properties of the piperazine moiety contribute to its widespread use in drug design and discovery. nih.gov These characteristics include its solubility, basicity, and conformational flexibility, which can be strategically manipulated to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The two nitrogen atoms within the ring can engage in various interactions, such as hydrogen bonding and ionic bonding, which are crucial for binding to biological receptors and enzymes. researchgate.net

The versatility of the piperazine scaffold is demonstrated by its presence in numerous approved drugs spanning various therapeutic areas. nih.govbohrium.com These include agents with anticancer, antidepressant, antiviral, antifungal, and anti-inflammatory properties. nih.govbenthamdirect.com The ability to easily modify the piperazine ring at its nitrogen atoms allows for the creation of large libraries of compounds with diverse pharmacological activities, making it an attractive starting point for the discovery of novel therapeutic agents. researchgate.netbohrium.com

An Overview of 1 3 Methylphenyl Piperazine As a Research Chemical

1-(3-Methylphenyl)piperazine, also known as 1-(m-Tolyl)piperazine, is a specific derivative of piperazine (B1678402) that has found utility as a key intermediate and building block in synthetic organic chemistry and pharmaceutical research. chemimpex.com Its structure features a piperazine ring where one of the nitrogen atoms is attached to a phenyl group bearing a methyl substituent at the meta-position.

Physicochemical Properties of this compound:

Property Value
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Appearance Pale yellow to reddish yellow liquid
Boiling Point 156 °C at 10 mmHg
Density 1.04 g/cm³
Refractive Index n20D 1.58

The data in this table is compiled from various chemical suppliers and databases. chemimpex.comchemicalbook.com

In the realm of research, this compound is primarily employed in the synthesis of more complex molecules. chemimpex.com Its reactive nitrogen atoms provide sites for further chemical modifications, enabling the construction of novel compounds with desired biological activities. For instance, it is used in the preparation of derivatives that have been investigated for their potential in treating neurological disorders. chemimpex.comchemicalbook.com The presence of the 3-methylphenyl group can influence the lipophilicity and steric properties of the final compounds, which in turn can affect their biological interactions.

Contextualization Within the Phenylpiperazine Class of Compounds

Advanced Synthetic Routes for this compound

The construction of the piperazine (B1678402) ring and its subsequent derivatization can be achieved through several advanced synthetic strategies.

The formation of the piperazine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core. One common approach involves the reaction of a primary amine with a suitable precursor to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. mdpi.comresearchgate.net This method allows for the straightforward structural modification of bioactive molecules. mdpi.com Alternative methods include the Dieckmann cyclization of amino acid derivatives to form piperazine-2,5-diones, which can be further reduced. thieme-connect.com Palladium-catalyzed cyclization reactions have also been employed, coupling a propargyl unit with a diamine component to produce highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Another strategy involves a one-step cyclization of N-heteroalkyl-N'-tosylpiperazines under mild conditions. acs.org

A notable synthesis of a related compound, 1-methyl-3-phenylpiperazine (B26559), involves the reaction of styrene (B11656) oxide with N-methylethanolamine to form a diol intermediate. This diol is then chlorinated and cyclized to yield the piperazine ring. google.com

Hydrogenation is a key technique for the synthesis of substituted piperazines, often involving the reduction of pyrazine (B50134) precursors. nih.govacs.org A facile method for creating chiral piperazines utilizes the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. nih.govacs.orgresearchgate.net This approach has demonstrated high enantioselectivity and is scalable. nih.govacs.org For instance, the hydrogenation of 3-substituted pyrazinium salts can produce piperazines with high yields and enantiomeric excesses. acs.org

Another hydrogenation strategy involves the reduction of pyrazine and its alkyl derivatives to piperazine and alkylpiperazines using a hydrogenation catalyst at elevated temperatures and pressures. google.com Catalysts such as Raney nickel and supported reduced nickel are effective for this transformation. google.com In the synthesis of 1-methyl-3-phenylpiperazine, catalytic hydrogenation is used to remove a benzyl (B1604629) protecting group from a piperazine intermediate. google.com

Nucleophilic substitution is a fundamental reaction for introducing the 3-methylphenyl group and other substituents onto the piperazine scaffold. The piperazine ring, with its two nitrogen atoms, can act as a nucleophile, attacking electrophilic species. evitachem.com For example, N-alkylation can be achieved by reacting piperazine with 3-methylbenzyl halides. vulcanchem.com

In a broader context, the synthesis of N-aryl piperazines often involves the reaction of an aryl halide with piperazine, a reaction that can be facilitated by palladium catalysts, especially with electron-donating and sterically hindered aryl chlorides. organic-chemistry.org The reactivity of chloroethyl groups attached to the piperazine ring allows for ready displacement by various nucleophiles, making it a valuable method for creating diverse derivatives. The synthesis of various N-substituted piperazine derivatives has been accomplished through nucleophilic substitution reactions for potential use as anti-inflammatory agents. nih.gov

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for this compound depends on factors such as efficiency, selectivity, and the desired purity of the final product.

The efficiency and selectivity of synthetic protocols for piperazine derivatives are paramount. For instance, the iridium-catalyzed asymmetric hydrogenation of activated pyrazines provides high enantioselectivity, with up to 96% ee reported for a range of chiral piperazines. nih.govacs.org The choice of solvent and ligand is crucial in optimizing the enantioselectivity of these reactions. acs.org

In contrast, some traditional methods suffer from a lack of selectivity. The methylation of 2-phenylpiperazine, for example, can lead to a mixture of products including the desired 1-methyl-3-phenylpiperazine, as well as unreacted starting material and over-methylated byproducts, necessitating extensive purification. google.com Similarly, the synthesis of 1-methyl-3-phenylpiperazine via the reaction of styrene oxide and N-methylethanolamine can result in the formation of a significant amount of the isomeric 1-methyl-2-phenylpiperazine (B3023066) due to non-selective ring-opening of the epoxide. google.com

Table 1: Comparison of Synthetic Methods for Piperazine Derivatives

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Catalytic Reductive Cyclization of DioximesFormation of the piperazine ring from a primary amine via a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.netGeneral method, allows for straightforward structural modification. mdpi.comMay require multiple steps.
Iridium-Catalyzed Asymmetric HydrogenationHydrogenation of activated pyrazines to form chiral piperazines. nih.govacs.orgacs.orgHigh enantioselectivity, scalable. nih.govacs.orgRequires pre-activation of the pyrazine starting material. researchgate.net
Nucleophilic SubstitutionReaction of piperazine with electrophiles like aryl halides or alkyl halides. organic-chemistry.orgvulcanchem.comVersatile for introducing various substituents.Can lack selectivity and may require catalysts. google.com
Dieckmann CyclizationCyclization of amino acid derivatives to form piperazine-2,5-diones. thieme-connect.comProvides access to trisubstituted piperazine-2,5-diones. thieme-connect.comThe dione (B5365651) intermediate requires further reduction.

Similarly, the synthesis of certain 2-(benzimidazol-2-yl)quinoxalines containing a piperazine moiety can result in the formation of regioisomers. acs.orgnih.gov These isomers can sometimes be separated by column chromatography. nih.gov In some cases, byproducts can also be formed through unexpected side reactions, such as the nucleophilic substitution of a fluorine atom on an aryl ring by a nitrogen atom of a benzimidazole (B57391) system. acs.orgnih.gov

The characterization of these isomers and byproducts is crucial for ensuring the purity of the desired compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for identifying and quantifying these impurities. google.comacs.org For instance, 1H NMR can distinguish between the 1-methyl-3-phenylpiperazine and 1-methyl-2-phenylpiperazine isomers. google.com

Precursor Role in Pharmaceutical Synthesis

The utility of this compound as a building block in the creation of more complex molecules is a cornerstone of its relevance in the pharmaceutical industry. chemimpex.comsmolecule.com Its adaptable structure is particularly valuable in the development of novel drugs, especially those targeting neurological conditions. chemimpex.com

Utility in the Development of Antidepressant Agents

The piperazine nucleus is a common feature in drugs designed to treat psychiatric disorders. smolecule.com this compound and its closely related analogs are key intermediates in the synthesis of several antidepressant medications. smolecule.comservice.gov.uk

Mirtazapine: 1-Methyl-3-phenylpiperazine is a crucial precursor for the synthesis of Mirtazapine, a tetracyclic antidepressant. google.comgoogle.comsphinxsai.com The synthesis of Mirtazapine has been described utilizing 1-Methyl-3-phenylpiperazine as a starting material. google.comgoogle.com

Trazodone: The related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), serves as a precursor in the production of Trazodone. service.gov.ukeuropa.eurjptonline.org The synthesis involves the alkylation of 1-(3-chlorophenyl)piperazine. rjptonline.org

Nefazodone: 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) (CPCPP), a derivative of a similar piperazine, is a precursor for the antidepressant drug Nefazodone. service.gov.ukeuropa.eu

Flibanserin: While originally investigated as an antidepressant, Flibanserin is now used to treat hypoactive sexual desire disorder. nih.gov Its synthesis can involve the use of piperazine derivatives, which are subsequently arylated. acs.org Some synthetic routes for Flibanserin start with 1-[3-(trifluoromethyl)phenyl]piperazine, a structurally similar compound. mdpi.com

Table 1: this compound and Analogs as Precursors in Antidepressant Synthesis
PrecursorAntidepressant DrugNote
1-Methyl-3-phenylpiperazineMirtazapineA key intermediate in the synthesis of this tetracyclic antidepressant. google.comgoogle.com
1-(3-chlorophenyl)piperazine (mCPP)TrazodoneA precursor used in the manufacture of this antidepressant. service.gov.ukeuropa.eu
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)NefazodoneA precursor for this antidepressant drug. service.gov.ukeuropa.eu
1-[3-(trifluoromethyl)phenyl]piperazineFlibanserinAn analog used in some synthetic routes for this drug. nih.govmdpi.com

Applications in the Synthesis of Other Therapeutically Relevant Compounds

The versatility of the this compound scaffold extends beyond antidepressants. It serves as a building block for a diverse range of therapeutically relevant compounds. smolecule.com For instance, it is used in the preparation of (2,5-Dioxopyrrolidin-L-yl)(phenyl)acetamide derivatives, which have potential applications in treating neurological disorders. chemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential as antitubercular agents and have shown activity against Mycobacterium tuberculosis. smolecule.com The core structure is also utilized in the synthesis of compounds with potential antimicrobial and anticancer properties.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound allows for a wide array of chemical transformations, enabling the synthesis of a multitude of derivatives with varied biological activities. nih.gov

Oxidation Reactions and Potential Metabolite Formation

Piperazine derivatives, including this compound, can undergo oxidation reactions. evitachem.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be used to introduce additional functional groups. evitachem.com N-oxidation is a typical reaction for piperazines, leading to the formation of piperazine N-oxides, which may have altered pharmacological properties. smolecule.comambeed.com In metabolic studies of the related compound 1-(3-chlorophenyl)piperazine (mCPP), hydroxylation of the aromatic ring was observed as a major metabolic pathway. nih.gov This suggests that oxidation of the phenyl ring is a potential route for metabolite formation. Hepatic CYP3A4-mediated oxidation of the piperazine ring has also been noted for some derivatives. vulcanchem.com

Reduction Reactions and Derivative Synthesis

Reduction reactions of this compound derivatives can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). evitachem.com These reactions can modify existing functional groups to produce various derivatives. For example, the reduction of an oxo-piperazine intermediate with lithium aluminum hydride is a step in some synthetic routes. google.com

Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo substitution reactions, allowing for further functionalization of the molecule. These reactions can introduce various substituents onto the aromatic ring, leading to the synthesis of new derivatives with potentially altered or enhanced biological activities. evitachem.com The synthesis of various N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-perazinyl}acetamides involves the initial synthesis of various substituted anilines which are then coupled to the piperazine moiety. sharif.edu

Table 2: Summary of Chemical Reactivity of this compound
Reaction TypeCommon ReagentsPotential Products/Significance
OxidationHydrogen peroxide, Potassium permanganate evitachem.comFormation of N-oxides and hydroxylated derivatives; potential for metabolite formation. smolecule.comnih.gov
ReductionLithium aluminum hydride, Sodium borohydride evitachem.comSynthesis of various derivatives by modifying existing functional groups. google.com
Substitution on Phenyl MoietyVaries depending on desired substituentAllows for the creation of a diverse library of derivatives with potentially new biological activities. sharif.edu

In Vitro Receptor Binding Affinity and Selectivity Profiling

The affinity of this compound and its derivatives for different receptors and transporters has been a subject of extensive research. The structure of these compounds, particularly the substituents on the phenyl ring and the piperazine moiety, significantly influences their binding characteristics. scienceopen.comvulcanchem.com

Phenylpiperazines are known to interact with multiple serotonin (B10506) (5-HT) receptor subtypes, which contributes to their complex pharmacological effects. mdpi.com For instance, 1-(3-chlorophenyl)piperazine (mCPP), a related compound, exhibits agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov The binding affinity of various arylpiperazine derivatives to 5-HT1A and 5-HT2A receptors has been documented, with some compounds showing high, nanomolar affinity. scienceopen.com The nature of the substituent on the phenyl ring is a key determinant of the affinity for 5-HT1A receptors. scienceopen.com

Derivatives of this compound have been investigated for their potential to modulate serotonin receptors. Modifications to the phenyl group can significantly alter the binding affinity to these receptors. Long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. acs.org The general structure of these ligands, consisting of an arylpiperazine core, a linker, and a terminal fragment, allows for modifications that can produce either selective or non-selective compounds. acs.org

Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at Serotonin Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-(2-acetylphenyl)piperazine derivative 95-HT1AEquipotent to reference compound 1
1-(2-acetylphenyl)piperazine derivative 305-HT1AEquipotent to reference compound 1
1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives5-HT1A3.77–1802
1-(2-acetylphenyl)piperazine derivative 95-HT750-fold less potent than reference compound 1
1-(2-acetylphenyl)piperazine derivative 305-HT711-fold less potent than reference compound 1

Data sourced from a study on long-chain arylpiperazine derivatives. acs.org

The interaction of phenylpiperazine derivatives with dopamine (B1211576) receptors is another crucial aspect of their pharmacological profile. While some arylpiperazine compounds have shown high affinity for D2 receptors, others have been developed as selective D1 positive allosteric modulators (PAMs). acs.orgnih.gov For example, certain arylpiperazine antipsychotics exhibit interactions with receptor pockets. vulcanchem.com

Studies on structurally related piperazine derivatives have demonstrated D2/D3 receptor agonism. vulcanchem.com Conversely, research has also focused on designing ligands with low affinity for D2 receptors to minimize potential motor side effects. acs.org The substitution of a piperidine (B6355638) ring for a piperazine in some compounds has been shown to induce a gain of efficacy at D2 and D3 receptors. acs.org SKF83959, a compound containing a 1-(3-methylphenyl) group, has been identified as an atypical dopamine D1 receptor agonist. nih.gov

Phenylpiperazine analogs are known to interact with monoamine transporters, including the norepinephrine (B1679862) transporter (NET). nih.gov These compounds can act as inhibitors of monoamine uptake and also induce the release of neurotransmitters. nih.gov The selectivity of these analogs can be adjusted by modifying the substituents on the phenylpiperazine skeleton. nih.gov Specifically, ortho-Methylphenylpiperazine (oMPP), an isomer of mMPP, acts as a serotonin-norepinephrine-dopamine releasing agent with a notable preference for norepinephrine release over serotonin and dopamine. wikipedia.org

Certain derivatives of this compound have been identified as small molecule motilin receptor agonists. researchgate.netlookchem.com For example, GSK962040, a compound incorporating a (3S)-3-methyl-1-piperazinyl moiety, demonstrates potent activity at the human motilin receptor. researchgate.netevitachem.com This agonistic activity suggests a potential for these derivatives in regulating gastrointestinal motility. researchgate.net Other benzylpiperazine derivatives have also been explored for their activity at the GPR38 receptor, which is the motilin receptor. googleapis.com

Mechanisms of Action at Molecular Targets

The interaction of this compound and its analogs with their molecular targets can result in a spectrum of activities, ranging from full agonism to antagonism. sigmaaldrich.comwikipedia.org

Phenylpiperazine derivatives can act as agonists, partial agonists, or antagonists at various receptors. umn.edu An agonist is a compound that activates a receptor to produce a biological response, while an antagonist blocks the action of an agonist. sigmaaldrich.comwikipedia.org

For instance, research has shown that some arylpiperazine derivatives are 5-HT1A receptor agonists, while others act as antagonists. acs.org The functional activity of these ligands can be influenced by the terminal fragment of the molecule. acs.org In the context of dopamine receptors, some compounds exhibit partial agonist profiles, acting as partial antagonists in the presence of a full agonist. acs.org The development of D1 receptor positive allosteric modulators (PAMs) represents another mechanism, where the compound enhances the effect of the endogenous agonist without directly activating the receptor itself. nih.govmdpi.com The enantiomers of some D1R PAMs have been shown to display different affinities and levels of positive cooperativity with dopamine. mdpi.com

Influence on Neurotransmitter Release and Reuptake Mechanisms

This compound (mMPP) and its structurally related compounds, often categorized as piperazine derivatives, exert significant influence on monoaminergic systems by modulating the release and reuptake of key neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NA). srce.hr These compounds can increase the levels of these monoamines through various mechanisms, including inhibiting their reuptake, promoting their release via exocytosis or non-exocytotic processes, and acting as agonists at postsynaptic receptor sites. srce.hr

For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is known to inhibit monoamine reuptake, particularly at the serotonin transporter (SERT), and stimulate the release of 5-HT, DA, and NA in the rat brain. srce.hr Similarly, other piperazine derivatives have been shown to increase the levels of DA, 5-HT, and NA. srce.hr The modulation of these neurotransmitter systems is a key aspect of their pharmacological profile. srce.hr Some piperazine derivatives, like 1-propyl-4-(3-trifluoromethyl-phenyl)piperazine, have been observed to significantly increase the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in the striatum. google.com

Enzyme Modulation and Inhibition Profiles

The interaction of this compound and its analogs with various enzymes has been a subject of investigation. For example, a study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, which share a core structure with mMPP, evaluated their inhibitory effects on several enzymes. researchgate.net While these specific derivatives showed weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), some exhibited moderate potency against α-glucosidase. researchgate.net

In a different context, the compound 2-(4-isobutylphenyl)-1-(4-(m-tolyl)piperazin-1-yl)propan-1-one, which incorporates the this compound moiety, was synthesized and characterized. nih.gov This highlights the use of the mMPP scaffold in developing molecules with potential enzyme-inhibitory activities, such as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Furthermore, some piperazine derivatives have been investigated for their potential to inhibit cytochrome P450 enzymes like CYP3A4 and CYP2D6, which are crucial for drug metabolism. nih.gov

Comparative Receptor Pharmacology with Structurally Related Piperazine Derivatives

The pharmacological profile of this compound is often understood by comparing it with other substituted piperazine derivatives. These compounds are known to interact with a variety of receptors, including serotonin (5-HT) and dopamine (D2)-like receptors. researchgate.net

The nature of the substituent on the phenyl ring significantly influences receptor affinity and functional activity. For example, replacing the methyl group in mMPP with a trifluoromethyl group to form 1-(3-trifluoromethylphenyl)piperazine (TFMPP) or a chloro group to form 1-(3-chlorophenyl)piperazine (mCPP) leads to compounds with distinct pharmacological profiles. europa.eu Both TFMPP and mCPP are recognized as serotonergic agonists. srce.hr mCPP, in particular, has been extensively used as a research tool due to its agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2B receptors. europa.eu

The piperazine ring itself is a common scaffold in many biologically active compounds. nih.govijpsr.com Studies comparing piperazine and piperidine derivatives have shown that the nature of this heterocyclic core is critical for activity at certain receptors. For instance, replacing a piperazine moiety with a piperidine can dramatically alter the affinity for sigma-1 (σ1) receptors. nih.gov

The following table provides a comparative overview of the receptor interactions of mMPP and related piperazine derivatives.

CompoundPrimary Receptor InteractionsNotes
This compound (mMPP) Interacts with serotonin and dopamine receptors. researchgate.netThe methyl group influences its pharmacological profile compared to other derivatives. europa.eu
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2C receptor agonist, 5-HT2B receptor antagonist. europa.eu Also interacts with 5-HT1A, 5-HT1B/1D, and 5-HT3 receptors. actaneurologica.beA metabolite of several psychotropic drugs like trazodone. srce.hr
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Serotonergic agonist. srce.hrOften found in combination with other piperazine derivatives. europa.eu
Benzylpiperazine (BZP) Dopamine releaser. srce.hrPossesses stimulant properties. researchgate.net
1-(4-Methoxyphenyl)piperazine (B173029) (MeOPP) High monoamine release activity and inhibits monoamine reuptake. srce.hr

Electrophysiological and Neurochemical Characterization of Receptor Activation

The activation of receptors by this compound and its analogs leads to distinct electrophysiological and neurochemical changes. For instance, piperazine derivatives that act as agonists at certain serotonin receptors can influence neuronal firing rates. nih.gov The stimulation of somatodendritic 5-HT1A receptors, for example, inhibits the electrical activity of serotonergic neurons. actaneurologica.be

Neurochemically, the administration of these compounds can alter the turnover rates of neurotransmitters. For example, the novel acetylcholinesterase inhibitor TAK-147, which has a complex structure but demonstrates interactions with monoaminergic systems, was found to accelerate the turnover rates of dopamine, noradrenaline, and serotonin in the rat brain. nih.gov

Furthermore, piperazine derivatives have been shown to activate transient receptor potential canonical (TRPC) channels, which are calcium-permeable cation channels. nih.govresearchgate.net Specifically, compounds like PPZ1 and PPZ2, which are piperazine derivatives, activate TRPC3, TRPC6, and TRPC7 channels, leading to calcium influx in neurons. researchgate.net This activation has been linked to neurotrophic effects, similar to those of brain-derived neurotrophic factor (BDNF). researchgate.net Electrophysiological studies have examined the agonist mode of certain piperazine-based compounds, measuring the current amplitude in response to their application. nih.gov

The following table summarizes key findings from electrophysiological and neurochemical studies of compounds related to this compound.

Study TypeCompound ClassKey FindingsReference
NeurochemicalPiperazine DerivativesIncrease in dopamine, serotonin, and noradrenaline levels. srce.hr srce.hr
Neurochemical1-propyl-4-(3-triflouro-methyl-phenyl) piperazineIncreased 3,4-dihydroxyphenyl-acetic acid in the striatum. google.com google.com
ElectrophysiologicalPiperazine-based compoundsExamined for agonist activity at GABA-A receptors. nih.gov nih.gov
Electrophysiological & NeurochemicalPiperazine derivatives (PPZ1, PPZ2)Activated TRPC3/TRPC6/TRPC7 channels, leading to Ca2+ influx in neurons. researchgate.net researchgate.net
NeurochemicalTAK-147Accelerated turnover rates of dopamine, noradrenaline, and serotonin. nih.gov nih.gov

Preclinical Pharmacokinetic and Metabolic Studies

Absorption and Distribution Research in Animal Models

The absorption and distribution of a compound are fundamental determinants of its potential therapeutic efficacy and are therefore extensively studied in preclinical animal models. While specific quantitative whole-body autoradiography or tissue distribution studies for 1-(3-Methylphenyl)piperazine are not widely published, research on the broader class of arylpiperazine derivatives provides significant insights.

Studies on various arylpiperazine derivatives indicate that they are generally well-absorbed and distribute extensively into tissues. mdpi.com A key characteristic of many of these compounds is their ability to cross the blood-brain barrier, leading to accumulation in the central nervous system, which is often the target site of action for this class of molecules. mdpi.com For instance, research on the structurally related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rodents has shown accumulation in the brain. mdpi.com Furthermore, some arylpiperazines have been observed to have low plasma protein binding, in the range of 30-40%, which would contribute to their wide distribution into various tissues. mdpi.com

In the context of intestinal absorption, this compound was included in a library of piperazine (B1678402) compounds that were evaluated for their ability to enhance intestinal permeation. researchgate.net This suggests that the absorption characteristics of this compound are of scientific interest, likely due to the potential for oral administration of drugs containing this moiety.

The distribution of a related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), was studied in rats, and while specific tissue concentration data is not provided in the abstract, the focus was on its metabolism. chemrxiv.org Another study on a different N-phenylpiperazine derivative, LQFM05, in rats revealed high concentrations in brain tissue, with a brain-to-plasma partition coefficient of 1.9, indicating significant central nervous system penetration. nih.gov The same study also showed high exposure in the kidneys, suggesting a potential route of elimination. nih.gov

PropertyObservation for Related ArylpiperazinesImplication for this compound
Tissue Distribution Extensive, including brain accumulation mdpi.comLikely to distribute widely in the body, including the CNS.
Plasma Protein Binding Low (e.g., 30-40% for mCPP) mdpi.comA significant fraction is likely to be unbound and pharmacologically active.
Intestinal Permeation Studied as a permeation enhancer researchgate.netMay have favorable oral absorption characteristics.

Biotransformation Pathways and Metabolite Identification

The biotransformation of a drug candidate is a critical area of investigation, as it determines the compound's half-life and the nature of its metabolites, which may be active or inactive. The metabolism of this compound is anticipated to follow pathways similar to other phenylpiperazine derivatives, which have been more extensively studied. These pathways primarily involve modifications to the aromatic ring and the piperazine moiety, followed by conjugation reactions.

A primary route of metabolism for many phenylpiperazine compounds is the hydroxylation of the aromatic ring. For the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP), aromatic hydroxylation is the main metabolic pathway observed in rats. nih.gov Similarly, for 1-(3-chlorophenyl)piperazine (mCPP), metabolism in rats involves hydroxylation of the aromatic ring to produce hydroxy-mCPP isomers. enamine.net Given the structural similarity, it is highly probable that this compound undergoes hydroxylation on its tolyl (methylphenyl) ring. The methyl group itself could also be a site of hydroxylation, leading to a benzylic alcohol derivative.

Degradation of the piperazine ring is another significant metabolic pathway for this class of compounds. In studies with mCPP in rats, degradation of the piperazine ring leads to the formation of N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and hydroxy-3-chloroaniline. enamine.net This indicates that the piperazine ring can be opened and further degraded. For 1-(4-methoxyphenyl)piperazine (MeOPP), degradation of the piperazine moiety occurs in addition to O-demethylation. chemrxiv.org It is therefore expected that this compound would also be subject to the opening and degradation of its piperazine ring, leading to various metabolites.

Following the initial Phase I metabolic reactions such as hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. For mCPP, the hydroxy metabolites are partly excreted as the corresponding glucuronide and/or sulfate (B86663) conjugates. enamine.net This is a common detoxification pathway for xenobiotics. nih.gov Therefore, it is anticipated that the hydroxylated metabolites of this compound would also be conjugated with glucuronic acid and/or sulfate before being eliminated from the body.

The table below summarizes the expected metabolic pathways for this compound based on data from structurally similar compounds.

Metabolic PathwayDescriptionExpected Metabolites of this compound
Aromatic Hydroxylation Addition of a hydroxyl group to the methylphenyl ring.Hydroxy-1-(3-methylphenyl)piperazine isomers
Piperazine Ring Degradation Opening and cleavage of the piperazine ring.N-(3-methylphenyl)ethylenediamine, 3-methylaniline, and their hydroxylated derivatives
Conjugation Addition of glucuronic acid or sulfate to hydroxylated metabolites.Glucuronide and sulfate conjugates of hydroxylated metabolites

Enzyme Kinetics and Metabolic Interactions

The rate and pathway of a drug's metabolism are governed by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. Understanding which CYP isoenzymes are involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Research on various piperazine derivatives has consistently shown the involvement of CYP2D6, CYP1A2, and CYP3A4 in their metabolism. A study investigating several piperazine-based compounds found that they had significant inhibitory effects on these isoenzymes, as well as on CYP2C19 and CYP2C9. researchgate.net

A detailed investigation into the metabolism of TFMPP, a close structural analogue of this compound, revealed that its hydroxylation is catalyzed by CYP1A2, CYP2D6, and CYP3A4. nih.gov Notably, CYP2D6 was identified as the most important enzyme in this process, accounting for approximately 81% of the net intrinsic clearance. nih.gov The study also showed that quinidine, a specific inhibitor of CYP2D6, significantly inhibited the hydroxylation of TFMPP. nih.gov Furthermore, metabolite formation was significantly lower in human liver microsomes from individuals with a poor metabolizer genotype for CYP2D6. nih.gov

Given that the primary structural difference between TFMPP and this compound is a trifluoromethyl group versus a methyl group at the same position on the phenyl ring, it is highly probable that CYP2D6, CYP1A2, and CYP3A4 are also the key enzymes responsible for the metabolism of this compound. The relative contribution of each enzyme to its metabolism would require specific experimental determination.

The table below summarizes the key cytochrome P450 isoenzymes implicated in the metabolism of related piperazine derivatives, which are likely to be relevant for this compound.

CYP IsoenzymeRole in Metabolism of Related PiperazinesLikely Role for this compound
CYP2D6 Major enzyme for TFMPP hydroxylation. nih.govLikely a major enzyme in its metabolism.
CYP1A2 Involved in TFMPP hydroxylation. nih.govLikely contributes to its metabolism.
CYP3A4 Involved in TFMPP hydroxylation. nih.govLikely contributes to its metabolism.

Potential for Drug-Drug Interactions

While comprehensive drug-drug interaction studies focusing specifically on this compound (mMPP) are not extensively detailed in publicly available research, the broader class of phenylpiperazine derivatives has been subject to significant investigation. This research provides critical insights into the potential metabolic pathways and enzyme interactions that mMPP may share with its structural analogues.

Studies on various piperazine derivatives consistently indicate that these compounds interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. Research using human liver microsomes has shown that many piperazine analogues exhibit significant inhibitory activity against several key CYP isoenzymes. researchgate.net This suggests a high potential for pharmacokinetic interactions when these compounds are co-administered with other drugs metabolized by the same enzymes.

For instance, detailed investigations into benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), two widely recognized piperazine derivatives, revealed that their metabolism is mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.net Crucially, these two compounds were found to inhibit each other's metabolism, a finding that highlights the competitive nature of these interactions and may have clinical implications when such substances are used in combination. researchgate.net

Further reinforcing this pattern, studies on 1-(4-methoxyphenyl)piperazine (MeOPP) identified the polymorphically expressed CYP2D6 as the primary enzyme responsible for its O-demethylation. tandfonline.com The metabolism of MeOPP was significantly inhibited by quinidine, a specific chemical inhibitor of CYP2D6, confirming the enzyme's central role. tandfonline.com Given that this compound is structurally related to these compounds, it is plausible that its metabolism also heavily involves CYP450 enzymes, particularly CYP2D6, creating a potential for similar drug-drug interactions.

Table 1: Documented Cytochrome P450 Interactions for Various Piperazine Derivatives

Piperazine DerivativeInteracting CYP Isoenzyme(s)Nature of InteractionSource
Benzylpiperazine (BZP)CYP2D6, CYP1A2, CYP3A4Substrate, Inhibitor researchgate.net
Trifluoromethylphenylpiperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4Substrate, Inhibitor researchgate.net
1-(4-methoxyphenyl)piperazine (MeOPP)CYP2D6Substrate tandfonline.com
1-(3-chlorophenyl)piperazine (mCPP)CYP2D6 (implicated)Substrate europa.eu

Excretion Profiles and Elimination Kinetics

Specific data on the excretion profile and elimination kinetics of this compound are limited. However, studies on closely related phenylpiperazine compounds provide a predictive framework for its likely behavior in the body.

The elimination half-life of piperazine derivatives can vary. For example, following oral administration to healthy human volunteers, the elimination half-life of 1-(3-chlorophenyl)piperazine (mCPP) was found to range from 2.6 to 6.1 hours, though with considerable variation in peak plasma concentrations and bioavailability among individuals. europa.eu

The primary route of elimination for piperazine compounds is through extensive metabolism, with the resulting metabolites being excreted from the body. In rats, mCPP is extensively metabolized via hydroxylation of its aromatic ring and, to a lesser degree, by the degradation of the piperazine ring itself. europa.eu The resulting hydroxy-metabolites are partly excreted in the urine as glucuronic and/or sulphuric acid conjugates. europa.eu Similarly, metabolites of BZP, such as 4-hydroxy-BZP and 3-hydroxy-BZP, are also excreted as glucuronide and sulphate conjugates in the urine. europa.eu

For other more complex molecules containing a piperazine moiety, such as the neurokinin-1 receptor antagonist casopitant (B1241461), elimination is also largely driven by metabolism. nih.gov In preclinical studies involving mice, rats, and dogs, the metabolites of casopitant were primarily excreted in the feces, with urinary excretion representing only a minor pathway, accounting for just 2% to 7% of the administered dose. nih.gov This suggests that for some piperazine-based compounds, the biliary-fecal route can be the predominant path of excretion.

Table 2: Elimination and Excretion Data for Related Piperazine Compounds

CompoundParameterFindingSpeciesSource
1-(3-chlorophenyl)piperazine (mCPP)Elimination Half-Life2.6 - 6.1 hoursHuman europa.eu
1-(3-chlorophenyl)piperazine (mCPP)Primary Excretion RouteMetabolites excreted in urine (as conjugates)Rat europa.eu
Benzylpiperazine (BZP)Primary Excretion RouteMetabolites excreted in urine (as conjugates)Human/Animal europa.eu
CasopitantPrimary Excretion RouteMetabolites primarily in fecesMouse, Rat, Dog nih.gov
CasopitantUrinary Excretion2-7% of doseMouse, Rat, Dog nih.gov

Neuropharmacological and Behavioral Effects in Animal Models

Evaluation of Anxiolytic and Anxiogenic-like Properties

Direct studies evaluating the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) properties of 1-(3-Methylphenyl)piperazine are not readily found in the current body of scientific literature. However, research into derivatives and related compounds provides some insight. For instance, a complex derivative, 3-phenyl-2-(4-(3-methylphenyl)piperazin-1-yl)quinazolin-4(3H)-one, has been synthesized and shown to possess significant antianxiety activity in animal models like the elevated plus-maze test and hole-board test. This suggests that the this compound moiety can be a component of molecules with anxiolytic potential.

Furthermore, the general class of arylpiperazines is known to interact with serotonin (B10506) receptors, which are key targets for anxiety medications. Structural analogs of this compound are noted to exhibit properties like 5-HT₁A partial agonism, a mechanism associated with potential anxiolytic effects vulcanchem.com. The endocannabinoid system, another target for anxiolytic drugs, has been explored with complex amides of ibuprofen (B1674241) that incorporate a 1-(3-aryl)piperazine structure, including the 3-methylphenyl variant nih.gov. These studies focus on the inhibition of fatty acid amide hydrolase (FAAH), a mechanism linked to reducing anxiety-like behaviors nih.govresearchgate.net.

Table 1: Anxiolytic-like Activity of a this compound Derivative

Compound Animal Model Key Finding

Impact on Locomotor Activity and Feeding Behavior

Specific data on the effects of this compound on locomotor activity and feeding behavior is not detailed in available studies. However, extensive research on its analog, m-CPP, provides a predictive framework. Phenylpiperazine compounds, including m-CPP and TFMPP, generally produce a dose-dependent suppression of spontaneous locomotor activity in rats google.com.na. This effect is believed to be mediated by the stimulation of serotonin receptors google.com.na. In contrast, chronic infusion of m-CPP did not lead to significant long-term reductions in locomotor activity, suggesting potential adaptations over time vulcanchem.com.

Regarding feeding behavior, m-CPP is well-documented to reduce food intake (hypophagia) and attenuate body weight gain in animal models vulcanchem.com. This effect is a hallmark of compounds that act as 5-HT₂C receptor agonists. Given the structural similarity, it is plausible that this compound could exhibit similar effects, though this remains to be experimentally verified.

Modulation of Neurotransmitter Levels and Turnover in Brain Regions

Direct analysis of how this compound modulates neurotransmitter metabolites in specific brain regions has not been published. The effects are inferred from studies on its analogs.

Studies on m-CPP show that it increases the levels of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brains of rats. researchgate.net This increase in 5-HIAA is indicative of enhanced serotonin turnover. Conversely, another analog, 1-(1-naphthyl)piperazine, was found to decrease 5-HIAA levels, demonstrating that small structural changes can alter the neurochemical profile nih.gov. The effect of this compound on serotonin metabolism is currently unknown.

The influence of this compound on dopamine (B1211576) metabolism is also not specifically documented. Research on m-CPP has shown that it can decrease levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain researchgate.net. This suggests an inhibitory effect on dopamine transmission, potentially via the activation of serotonin receptors that modulate dopamine release researchgate.net.

Table 2: Effects of an Analog (m-CPP) on Neurotransmitter Metabolites

Analog Metabolite Effect in Rat Brain Reference
m-CPP 5-HIAA Increased researchgate.net

Stress Response and Neuroendocrine Modulation Studies

There is no specific research detailing the role of this compound in stress response or neuroendocrine modulation. Studies using related compounds have shown that both stress and the administration of m-CPP can elicit similar anxiogenic-like behavioral responses in animal models researchgate.net. Furthermore, the neurochemical effects of m-CPP on serotonin and dopamine metabolites were found to be more pronounced in animals previously exposed to restraint stress researchgate.net. Neuropeptides like corticotropin-releasing factor (CRF) and systems involving oxytocin (B344502) are central to the neuroendocrine response to stress, and piperazine (B1678402) derivatives have been investigated in this context, though not the specific 3-methylphenyl variant google.com.

Discriminative Stimulus Properties and Behavioral Paradigms

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a compound by training animals to recognize its internal cues. There are no published studies that have used this compound as a training drug or as a test compound in such paradigms. However, its analogs, TFMPP and m-CPP, have been characterized. TFMPP has been used as a training drug, establishing it has distinct interoceptive cues, likely related to its action as a 5-HT1B agonist. In other studies, neither TFMPP nor m-CPP substituted for the discriminative stimulus of hallucinogenic 5-HT2 agonists, indicating their subjective effects are different google.com. One study reported that rats trained to discriminate ethanol (B145695) from saline partially generalized to TFMPP, suggesting some shared stimulus properties. These findings highlight the utility of the paradigm for characterizing arylpiperazines, a potential avenue for future research into this compound.

Structure Activity Relationship Sar and Computational Chemistry

Correlating Structural Modifications with Pharmacological Activity

Alterations to the core structure of 1-(3-Methylphenyl)piperazine, both on the phenyl ring and the piperazine (B1678402) moiety, have profound effects on its interaction with biological targets.

The nature, position, and physicochemical properties of substituents on the phenyl ring are critical determinants of pharmacological activity. nih.gov Structure-activity relationship studies have shown that even minor changes to the substitution pattern can significantly alter receptor binding affinity. For instance, research on N-(substituted phenyl)-piperazine derivatives has indicated that the presence of either electron-donating or electron-withdrawing groups on the phenyl ring can be beneficial for antimycobacterial activity compared to an unsubstituted ring. mdpi.com

Specifically for phenylpiperazine analogues, the position of the substituent is crucial. Studies have found that substitution at the 3-position of the phenyl ring, as seen in this compound, can be particularly effective for certain biological activities. nih.gov The introduction of various substituents allows for the modulation of properties such as lipophilicity, electronic distribution, and steric bulk, all of which influence how the molecule fits into and interacts with the binding pocket of a receptor. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

Substituent TypePositionGeneral Effect on ActivityExample Compound Class
Unsubstituted (Hydrogen)-Serves as a baseline for comparison.1-Phenylpiperazine (B188723)
Electron-Donating (e.g., -CH₃)meta (3-position)Can enhance activity depending on the target. nih.govThis compound
Electron-Withdrawing (e.g., -Cl, -CF₃)meta, paraOften enhances activity through modified electronic interactions. mdpi.com1-(3-Chlorophenyl)piperazine (B195711)
Bulky Groupsortho, meta, paraCan either improve binding through increased hydrophobic interactions or hinder it due to steric clash.1-(3,4-Dichlorophenyl)piperazine

Modifications to the piperazine ring can include:

Substitution on the second nitrogen (N4): This is a common strategy to introduce diverse chemical functionalities that can interact with specific receptor sub-pockets.

Substitution on the carbon atoms of the ring: Introducing substituents on the carbon skeleton of the piperazine ring adds structural complexity and can create chiral centers, which may lead to stereoselective biological activity. nih.gov

Replacement of the piperazine ring: Studies have shown that the integrity of the six-membered piperazine ring is often essential for activity. Replacing it with more flexible systems, such as an ethylenediamine group, can lead to a significant decrease or complete loss of biological activity, highlighting the importance of the ring's conformational constraint. biorxiv.org

The incorporation of the piperazine moiety often improves the pharmacokinetic properties of a compound, for instance, by increasing water solubility, which is crucial for bioavailability. nih.govtandfonline.com

Stereochemical Considerations in Biological Activity

The introduction of chiral centers into derivatives of this compound can lead to the formation of stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different pharmacological activities, binding affinities, and metabolic profiles. researchgate.net SAR studies have revealed the importance of stereochemistry in mediating interactions with biological targets. researchgate.net The specific three-dimensional arrangement of atoms and functional groups is critical for achieving an optimal fit with the chiral environment of a receptor's binding site. Therefore, controlling the stereochemistry of substituents on either the phenyl or piperazine ring is a key strategy in designing more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com

For piperazine derivatives, various QSAR models have been successfully developed to predict their activity as inhibitors of specific enzymes or as ligands for various receptors. nih.govmdpi.comscispace.com These models are typically built using statistical regression methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or non-linear methods like Artificial Neural Networks (ANN). mdpi.comwu.ac.th

The development process involves:

Assembling a dataset of piperazine analogues with their experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical techniques to build a regression model that correlates the descriptors with the activity.

Rigorously validating the model to ensure its statistical significance and predictive power.

A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) for the training set, a high cross-validation coefficient (Q²), and good predictive ability for an external test set (R² pred). scispace.comopenpharmaceuticalsciencesjournal.combenthamopenarchives.com Such models provide valuable insights into the mechanisms of action and can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 2: Statistical Validation Parameters in QSAR Model Development

ParameterDescriptionAcceptable Value
R² (Correlation Coefficient)Measures the goodness of fit of the model for the training set.> 0.6
Q² (Cross-Validated R²)Measures the internal predictive ability of the model using methods like leave-one-out (LOO).> 0.5
R² pred (Predictive R²)Measures the model's ability to predict the activity of an external test set of compounds not used in model generation.> 0.5
RMSE (Root Mean Square Error)Indicates the deviation between predicted and observed values.As low as possible

The predictive power of a QSAR model depends on the molecular descriptors used in its construction. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. ucsb.edu They can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings. openpharmaceuticalsciencesjournal.combenthamopenarchives.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. The Topological Polar Surface Area (PSA) is a key descriptor in this class. mdpi.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for understanding reactivity and electrostatic interactions. mdpi.comucsb.edu

Physicochemical Descriptors: These relate to the bulk properties of the compound, with LogP (the logarithm of the octanol-water partition coefficient) being a critical descriptor for lipophilicity, and Molar Refractivity (MR) describing the molecule's volume and polarizability. mdpi.comdrugdesign.org

The selection of relevant descriptors is a critical step in QSAR modeling, as they provide the link between the chemical structure and the observed biological response. mdpi.com For instance, a QSAR model might reveal that high inhibitory activity in a series of piperazine derivatives is correlated with low LUMO energy, high lipophilicity (LogP), and the presence of a hydrogen bond donor at a specific position. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and potential biological activity of molecules like this compound at an electronic level. These in silico methods allow for the prediction of molecular structure, reactivity, and interactions with biological targets, guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is a widely used tool in computational chemistry to determine molecular properties like energies, geometries, and vibrational frequencies. ijcrt.org DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) method combined with basis sets like 6-31G or 6-311G**, are frequently employed to optimize the molecular geometry and analyze the ground state electronic properties of piperazine derivatives. researchgate.netnih.govijcrt.org

Table 1: Representative Output from DFT Analysis of a Piperazine Derivative
ParameterDescriptionTypical Computational Method
Ground State EnergyThe total electronic energy of the molecule in its most stable state.DFT/B3LYP/6-31G
Optimized GeometryThe 3D coordinates of each atom corresponding to the minimum energy conformation.DFT/B3LYP/6-31G
Dipole MomentA measure of the overall polarity of the molecule resulting from its charge distribution.DFT/B3LYP/6-31G
Electrostatic PotentialA map of the electrostatic potential on the electron density surface, indicating reactive sites.DFT/B3LYP/6-31G

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijcrt.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. ijcrt.org Such molecules are often referred to as "soft molecules."

In the context of this compound and its derivatives, calculating the HOMO and LUMO energies helps to understand the charge transfer that can occur within the molecule. ijcrt.org This analysis is instrumental in predicting how the molecule will interact with other molecules, including biological receptors. The distribution of the HOMO and LUMO across the molecular structure indicates the primary sites for electron donation and acceptance, respectively. researchgate.net

Table 2: Frontier Molecular Orbital Data for a Representative Piperazine Derivative
OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.2Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
Energy Gap (ΔE)5.6Indicates molecular reactivity and kinetic stability.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. pharmaceuticaljournal.netresearchgate.net It is a fundamental tool in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For compounds containing the piperazine scaffold, molecular docking studies are frequently performed to explore their binding modes with various protein targets. pharmaceuticaljournal.netresearchgate.netnih.gov These studies have investigated the interactions of piperazine derivatives with targets such as:

Peroxisome proliferator-activated receptor gamma (PPARγ), a target in type 2 diabetes. pharmaceuticaljournal.net

Sigma-1 (σ1) receptors, which are implicated in neurological disorders. nih.govnih.gov

Carbonic anhydrases, which are targets in cancer therapy. nih.gov

Epidermal growth factor receptor (EGFR) kinase, another anticancer target. nih.gov

The docking process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. The results reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. pharmaceuticaljournal.net For example, docking studies might show the piperazine nitrogen atoms acting as hydrogen bond acceptors, while the methylphenyl group engages in hydrophobic interactions within a pocket of the receptor's active site. These computational predictions provide a structural basis for understanding the compound's biological activity and guide the design of new derivatives with improved efficacy and selectivity. nih.govrsc.org

Table 3: Example of Molecular Docking Results for a Piperazine Ligand
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Sigma-1 Receptor (S1R)-8.5Glu172, Tyr120Hydrogen Bonding, Pi-Pi Stacking
Carbonic Anhydrase IX-8.4Val130, Asn66, Gln92Hydrogen Bonding, Hydrophobic
PPARγ-9.2Ser289, His449, Tyr473Hydrogen Bonding, Hydrophobic

Potential Therapeutic Applications and Research Avenues

Investigation as a Precursor for Antidepressant Development

The piperazine (B1678402) structure is a common feature in many commercially available antidepressant medications. nih.gov This has led researchers to investigate various piperazine derivatives, including 1-(3-Methylphenyl)piperazine, as potential building blocks for new antidepressant drugs. nih.govresearchgate.net The underlying theory is that the piperazine core contributes favorably to the pharmacokinetic profile of these drugs within the central nervous system and is crucial for their specific binding to target receptors. nih.gov

Derivatives of this compound are being studied for their potential to modulate the serotonergic system, a key target for many antidepressants. nih.govsmolecule.com The development of new antidepressants often involves modifying the structure of existing compounds to enhance their efficacy and reduce side effects. nih.gov For instance, some research focuses on creating compounds that not only inhibit serotonin (B10506) reuptake but also act as antagonists at specific serotonin receptors, which may lead to a faster onset of action. nih.govgoogle.com The use of this compound as a precursor allows for the synthesis of a variety of new chemical entities that can be tested for these desired properties. google.comservice.gov.uk

Exploration in Central Nervous System Disorders

The potential of this compound and its derivatives extends to a range of central nervous system (CNS) disorders, primarily due to their interaction with neurotransmitter systems.

Psychiatric Research Probes for Serotonin System Function

Phenylpiperazine derivatives are widely utilized as research tools to investigate the function of the serotonin system. europa.euoup.com For example, the related compound m-chlorophenylpiperazine (mCPP) is a known agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor, making it a valuable probe in psychiatric research. europa.eu The structural similarities suggest that this compound could also serve as a useful tool for studying serotonin receptor function and its role in various psychological processes.

Potential in Anxiety Disorder Therapeutics

The modulation of the serotonin system is a key strategy in the treatment of anxiety disorders. google.com Research into phenylpiperazine derivatives has shown that modifications to the phenyl group can significantly influence their binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating anxiety. The anxiolytic potential of these compounds is often linked to their activity as serotonin reuptake inhibitors and their interactions with specific serotonin receptor subtypes. google.comgoogle.com Some thiazolidinylalkylene piperazine derivatives have demonstrated anxiolytic properties in preclinical studies. google.com

Research into Antipsychotic and Antihistamine Properties

The therapeutic potential of piperazine derivatives also extends to antipsychotic and antihistamine applications. researchgate.netresearchgate.net Certain piperazine compounds have been investigated for their neuroleptic (antipsychotic) activity, which is believed to be mediated through their effects on the central nervous system. google.com Additionally, many diphenylmethylpiperazines, which are structurally related to phenylpiperazines, are used as antihistamine drugs. europa.eu Some piperazine derivatives have also been noted to possess antihistaminic properties. drugbank.com

Research in Anticancer and Antimicrobial Activities

Recent scientific investigations have highlighted the potential of piperazine derivatives, including those related to this compound, in the fields of oncology and infectious diseases.

A variety of piperazine derivatives have demonstrated significant antiproliferative activity against different cancer cell lines. researchgate.netresearchgate.net For example, certain novel piperazine-chalcone hybrids have been designed and evaluated for their anticancer potential. tandfonline.com Studies have shown that some piperazine derivatives can inhibit the proliferation of cancer cells and that their cytotoxic effects can be enhanced when used in combination with established anticancer drugs. nih.gov The piperazine moiety is a common structural feature in many compounds with reported cytotoxic activity against various cancer cells. researchgate.netresearchgate.net

In addition to anticancer properties, piperazine derivatives are also being explored for their antimicrobial activities. researchgate.netsmolecule.comresearchgate.net Research has shown that some newly synthesized piperazine derivatives exhibit promising antibacterial and antifungal properties. japsonline.comsphinxsai.comnih.gov For instance, certain 1,3,4-oxadiazoles containing a piperazine moiety have been synthesized and screened for in vitro antimicrobial activity. sphinxsai.com These findings suggest that the piperazine scaffold could be a valuable starting point for the development of new antimicrobial agents.

Studies on Intestinal Permeation Enhancement

A significant challenge in the oral delivery of many therapeutic drugs is their poor absorption across the intestinal wall. nih.gov Chemical permeation enhancers are being investigated as a strategy to overcome this barrier, and piperazine derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net

Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that 1-phenylpiperazine (B188723) and its derivatives can increase the permeability of the intestinal barrier. nih.govresearchgate.net Specifically, a study of 13 different phenylpiperazine derivatives found that aliphatic substitutions on the phenyl ring, such as the methyl group in this compound, resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov Further research using isolated rat intestinal tissue has also demonstrated the potential of certain phenylpiperazine derivatives to enhance the absorption of poorly permeable molecules. nih.gov These studies suggest that compounds like this compound could be valuable in developing more effective oral drug formulations. researchgate.netnih.gov

Role in Cardiovascular Research (e.g., Antihypertensive Potential)

The this compound moiety is integral to the structure of Centhaquin, a compound investigated for its unique cardiovascular effects. thieme-connect.com Centhaquin is synthesized from this compound and 2-vinyl quinoline. thieme-connect.com Studies on Centhaquin have revealed a distinctive pharmacological profile characterized by a combination of positive inotropic action, which increases cardiac output, and sympatholytic action, which leads to vasodilation. thieme-connect.com This dual action results in complex effects on mean arterial pressure (MAP). thieme-connect.com

Research in urethane-anesthetized rats has demonstrated that Centhaquin can induce bradycardia. thieme-connect.com For instance, doses of 0.05 mg.kg⁻¹, 0.15 mg.kg⁻¹, and 0.45 mg.kg⁻¹ resulted in a 10.5%, 12.6%, and 13.3% decrease in heart rate, respectively. thieme-connect.com The citrate (B86180) salt of Centhaquin produced an even more significant reduction in heart rate at similar doses. thieme-connect.com

CompoundPrecursor(s)Investigated Cardiovascular EffectResearch Model
Centhaquin This compound, 2-vinyl quinolinePositive inotropic and sympatholytic action; BradycardiaUrethane-anesthetized rats

Advanced Medicinal Chemistry Applications

The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the adaptable nature of the piperazine ring for chemical modifications. smolecule.com This allows for the synthesis of a wide array of derivatives with diverse biological activities. Its utility spans from the development of agents targeting the central nervous system to the creation of novel antimicrobial compounds.

In the realm of CNS drug discovery, this compound serves as a key intermediate. chemimpex.com Derivatives have been synthesized and evaluated for potential antidepressant and antipsychotic activities, often attributed to their interaction with neurotransmitter systems like serotonin and dopamine (B1211576) receptors. smolecule.comsmolecule.com For example, it is a precursor for compounds designed as potential antidepressants. smolecule.com Furthermore, its structural analogs are utilized as tool compounds in neuroscience to study monoamine transporters. vulcanchem.com

The applications extend beyond neurology. Researchers have incorporated the this compound moiety into more complex molecules to explore other therapeutic areas. For instance, it has been used in the synthesis of novel azole piperazine congeners which were subsequently tested for antimicrobial and antioxidant activities. japsonline.com Other research has focused on creating phenylpiperazine derivatives with acaricidal properties for potential use in agriculture. nih.gov The synthesis of these derivatives often involves reactions such as N-alkylation and acylation of the piperazine nitrogen atoms, allowing for the fine-tuning of their pharmacological profiles. smolecule.com

Application AreaDerivative/Target ClassSynthetic Approach
Neuroscience Antidepressant precursors, Antipsychotic agentsUse as a chemical intermediate and building block
Antimicrobial Research Azole piperazine congenersSynthesis involving azole moieties
Agrochemicals Acaricidal phenylpiperazine derivativesSequential reactions including sulfonylation and alkylation

Analytical and Methodological Approaches in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are essential for separating 1-(3-Methylphenyl)piperazine from complex mixtures, a necessary step for accurate analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound and its derivatives. This method separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. the-ltg.org The analysis of solid samples by GC-MS is often straightforward and does not require derivatization. europa.eu

In a typical GC-MS analysis of piperazine (B1678402) derivatives, specific instrumental parameters are employed to achieve optimal separation and detection. the-ltg.org For instance, a Shimadzu QP2010 gas chromatograph mass spectrometer equipped with an HP5MS column (30m x 0.25mm, 0.50µm) can be used. the-ltg.org The mass spectrum of this compound exhibits characteristic peaks, with a prominent peak at m/z 134 and the molecular ion peak at m/z 176. nih.gov Another significant peak is observed at m/z 91. nih.gov

It is important to note that while GC-MS is effective, it may not distinguish between isomers of certain related piperazine compounds, such as oCPP, mCPP, and pCPP. europa.eu In such cases, other techniques like HPLC may be necessary for differentiation. the-ltg.org

Table 1: GC-MS Parameters for Piperazine Analysis
ParameterValue
Instrument Shimadzu QP2010 GC-MS
Column HP5MS (30m x 0.25mm, 0.50µm)
Column Oven Temperature 80°C
Injection Temperature 225°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 ml/min
Pressure 9.5 psi
Ion Source Temperature 200°C
Interface Temperature 250°C
Data sourced from a study on analytical profiles of piperazines. the-ltg.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, often employed to determine its purity. sigmaaldrich.comsigmaaldrich.com This method is particularly useful for separating isomers that are not resolved by GC-MS. the-ltg.org

Various HPLC methods have been developed for the analysis of piperazine derivatives. researchgate.net A common approach is reverse-phase chromatography, often utilizing a C18 column. unodc.org For the analysis of 1-(p-Tolyl)piperazine, a related compound, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid. sielc.comsielc.com

The purity of commercially available this compound is often stated as ≥97.5% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com In some cases, the reaction endpoint during the synthesis of related piperazine compounds is confirmed by HPLC. google.com

Table 2: Example HPLC Method for Piperazine Derivatives
ParameterDescription
Technique Reverse Phase High-Performance Liquid Chromatography
Column Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity)
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)
Application Suitable for purity analysis, isolation of impurities, and pharmacokinetics.
This method is scalable and can be adapted for UPLC applications using smaller particle columns. sielc.comsielc.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H-NMR spectrum of this compound shows distinct signals for the different protons. For a related compound, 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one, the methyl group of the m-tolyl substituent appears around δ 2.3 ppm, and the piperazine protons are observed in the range of δ 3.0–3.5 ppm. vulcanchem.com

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org The chemical shifts in the ¹³C-NMR spectrum are characteristic of the different carbon environments. libretexts.org For instance, in a derivative, the sulfonyl-linked carbon in 1-[(3-Methylphenyl)sulfonyl]piperazine has a specific signal in the ¹³C-NMR spectrum. vulcanchem.com The gauge-independent atomic orbital (GIAO) method is often used to calculate the theoretical chemical shifts for comparison with experimental data. researchgate.net

Table 3: NMR Data for this compound and Related Compounds
NucleusCompoundChemical Shift (ppm)Reference
¹H8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one~2.3 (m-tolyl methyl) vulcanchem.com
¹H8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one~3.0–3.5 (piperazine protons) vulcanchem.com
¹³CThis compoundData available in spectral databases nih.gov

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry, such as ESI-MS, can confirm the molecular ion peak with high accuracy. vulcanchem.com

The mass spectrum of this compound shows a molecular ion peak at an m/z of 176. nih.gov The top peak in the GC-MS spectrum is observed at an m/z of 134, with another significant peak at m/z 91. nih.gov These fragmentation patterns are characteristic of the compound's structure and are used for its identification. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing vibrations. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. vscht.cz The IR spectrum of this compound has been recorded using techniques such as KBr disc or nujol mull for the dihydrochloride (B599025) hydrate (B1144303) form. guidechem.com The FTIR spectrum of the neat liquid is also available in spectral databases. nih.gov For a related compound, the C-H stretching of the aromatic ring was observed at 3057 cm⁻¹, aliphatic C-H stretching at 2893 cm⁻¹, and aromatic C=C stretching at 1604 cm⁻¹. sharif.edu

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectra of piperazine isomers can vary, which allows for their differentiation by HPLC with UV diode array detection. the-ltg.org

Table 4: Spectroscopic Data for this compound
TechniqueObservationReference
Mass Spectrometry (MS) Molecular Ion Peak (m/z): 176 nih.gov
Top Peak (m/z): 134 nih.gov
3rd Highest Peak (m/z): 91 nih.gov
Infrared (IR) Spectroscopy Authentic spectrum available fishersci.ie
UV/Vis Spectroscopy Used for differentiation of isomers the-ltg.org

In Vitro Cellular Assays

In vitro assays are fundamental in the preliminary assessment of the biological activity of this compound and related compounds. These assays provide insights into cellular responses and mechanisms of action in a controlled environment.

High Content Analysis (HCA) is a powerful cell imaging and analysis technique used to evaluate the effects of compounds on various cellular parameters simultaneously. In studies involving phenylpiperazine derivatives, HCA has been utilized to assess potential cytotoxicity. For instance, research on related piperazine compounds, such as 1-phenylpiperazine (B188723) (PPZ) and 1-(4-methylphenyl)piperazine (B1266050) (1-4-MPPZ), employed HCA to measure changes in mitochondrial membrane potential and plasma membrane potential in Caco-2 cells. nih.gov These analyses revealed that certain phenylpiperazine derivatives could induce cellular changes, highlighting the utility of HCA in screening for potential biological effects. nih.gov The neutral red uptake assay is another method used to assess the cytotoxicity of piperazine derivatives by measuring the ability of viable cells to incorporate a cationic dye. srce.hr

Transepithelial Electrical Resistance (TEER) is a widely used, non-invasive method to measure the integrity and permeability of epithelial cell monolayers in vitro. utwente.nl This technique is particularly relevant for studying compounds that may act as permeation enhancers. For example, studies on phenylpiperazine derivatives have used TEER measurements in Caco-2 cell monolayers to assess their impact on paracellular permeability. nih.gov A decrease in TEER values following the application of a compound suggests a disruption of tight junctions and an increase in paracellular transport. nih.govresearchgate.net Research has shown that some phenylpiperazine derivatives can induce a concentration-dependent decrease in TEER, indicating their potential as intestinal permeation enhancers. nih.gov This method is crucial for evaluating the potential of these compounds to facilitate the absorption of other drugs across epithelial barriers.

Cell-based receptor assays are essential for determining the interaction of compounds with specific receptors and understanding their mechanism of action. For phenylpiperazine derivatives, these assays are used to screen for activity at various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net For example, derivatives are often evaluated for their binding affinity (Ki) to different receptor subtypes using radioligand binding assays in cells expressing the target receptor. acs.org Functional assays, such as the [35S]GTPγS binding assay, are also employed to determine whether a compound acts as an agonist or antagonist at a specific G-protein coupled receptor. nih.gov These assays have been instrumental in identifying potent and selective ligands among series of piperazine analogues for various therapeutic targets. nih.govwiley.com

In Vivo Animal Models for Pharmacological and Behavioral Studies

In vivo animal models are critical for evaluating the pharmacological and behavioral effects of this compound and its analogues in a whole-organism context. These studies provide valuable information that bridges the gap between in vitro findings and potential clinical applications.

Rodent models, primarily mice and rats, are commonly used to investigate the effects of piperazine derivatives. mdpi.comnih.gov Pharmacological studies often involve assessing the antinociceptive (pain-relieving) properties of these compounds using tests such as the tail-clip and hot-plate tests. mdpi.com Behavioral effects are also examined through various paradigms, including models for anxiety, depression, and cognitive function. openpharmaceuticalsciencesjournal.com For instance, the elevated plus-maze and passive avoidance tests are used to evaluate the impact of compounds on learning and memory. openpharmaceuticalsciencesjournal.com In the context of abuse liability, intravenous self-administration (IVSA) studies in rats are employed to determine the reinforcing properties of designer piperazine stimulants. nih.gov Microdialysis studies in awake rats can also be performed to measure changes in extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions following drug administration. nih.gov

Table 1: Examples of In Vivo Animal Models and Assays Used in Piperazine Derivative Research

Model/Assay Purpose Species Findings with Piperazine Derivatives
Tail-Clip Test Evaluation of central antinociceptive activity. mdpi.com Mouse Some thiazole-piperazine derivatives significantly prolonged reaction times. mdpi.com
Hot-Plate Test Assessment of central antinociceptive activity. mdpi.com Mouse Certain derivatives increased pain tolerance, indicating central analgesic effects. mdpi.com
Acetic Acid-Induced Writhing Test Evaluation of peripheral antinociceptive activity. mdpi.com Mouse A reduction in writhing behavior was observed with some compounds. mdpi.com
Rota-Rod Test Assessment of motor coordination. mdpi.com Mouse Test compounds did not significantly alter motor coordination. mdpi.com
Elevated Plus-Maze Evaluation of cognitive function (memory). openpharmaceuticalsciencesjournal.com Mouse A test compound significantly decreased transfer latency, indicating memory enhancement. openpharmaceuticalsciencesjournal.com
Passive Avoidance Paradigm Assessment of learning and memory. openpharmaceuticalsciencesjournal.com Mouse A test compound significantly increased step-down latency, suggesting improved memory. openpharmaceuticalsciencesjournal.com
Intravenous Self-Administration (IVSA) Assessment of abuse liability and reinforcing properties. nih.gov Rat A related compound, methylone, functioned as a reinforcer. nih.gov
Microdialysis Measurement of extracellular neurotransmitter levels. nih.gov Rat BZP/TFMPP combination increased extracellular dopamine and serotonin. nih.gov

Advanced Computational and Chemoinformatic Tools

Advanced computational and chemoinformatic tools play a crucial role in the modern drug discovery process, including the study of this compound and its derivatives. These tools enable the prediction of various properties and the design of new molecules with desired activities.

Molecular docking studies are frequently used to predict the binding interactions between a ligand, such as a piperazine derivative, and its target receptor. researchgate.net This helps in understanding the structural basis of activity and in guiding the design of more potent and selective compounds. acs.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the potency of new analogues. openpharmaceuticalsciencesjournal.com

Chemoinformatic tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in silico. openpharmaceuticalsciencesjournal.com This includes predicting parameters like human oral absorption, blood-brain barrier penetration, and potential for toxicity, which are critical for the early-stage evaluation of drug candidates. researchgate.net Databases such as PubChem and ZINC are utilized to retrieve chemical information and screen for compounds with specific properties. nih.gov These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and further experimental testing. researchgate.netnih.gov

Future Directions and Emerging Research Perspectives

Development of Novel 1-(3-Methylphenyl)piperazine Derivatives with Enhanced Selectivity

The this compound moiety serves as a versatile scaffold in medicinal chemistry, with numerous derivatives synthesized to target a wide array of biological receptors and pathways. chemimpex.comsigmaaldrich.com Future research will undoubtedly focus on the rational design of novel derivatives with enhanced selectivity to minimize off-target effects and improve therapeutic indices.

Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of the piperazine (B1678402) core to achieve desired pharmacological profiles. mdpi.comptfarm.pl For instance, the synthesis of N-substituted piperazine conjugates has been explored to develop agents with antimycobacterial activity. mdpi.com In one study, a series of hybrid molecules containing a 1-(substituted phenyl)piperazin-1-ium-1-yl fragment were synthesized and evaluated against various Mycobacterium strains. mdpi.com The results indicated that specific substitutions on the phenyl ring significantly influenced the antimycobacterial potency. mdpi.com

Similarly, arylpiperazine derivatives have been designed and synthesized to target cancer cells. One study reported the synthesis of novel arylpiperazine derivatives and their evaluation for cytotoxic activity against human prostate cancer cell lines. mdpi.com The SAR analysis revealed that substitutions on the phenyl ring and the nature of the linker between the piperazine and another aromatic system were crucial for anticancer activity and selectivity. mdpi.com Another area of exploration has been the development of piperazine derivatives as modulators of neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, for potential applications in treating psychiatric disorders. ijrrjournal.comnih.govresearchgate.net The strategic modification of the this compound structure allows for the fine-tuning of receptor affinity and selectivity. nih.gov

Interactive Table: Examples of this compound Derivatives and their Biological Activities.

Derivative Type Target/Activity Key Findings Reference
N-arylpiperazine conjugates Antimycobacterial Substitutions on the phenyl ring influence potency against Mycobacterium tuberculosis. mdpi.com
Arylpiperazine derivatives Anticancer (Prostate) Substitutions on the phenyl group and linker are key for cytotoxicity and selectivity. mdpi.com
1,4-substituted piperazines α1-adrenoceptor antagonists The 1-(o-methoxyphenyl)piperazine moiety appears important for high affinity. nih.gov

Application of Omics Technologies in Pharmacological Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized pharmacological research by enabling a system-level understanding of drug action. nih.govmdpi.com The application of these technologies to the study of this compound and its derivatives is a promising future direction for elucidating their mechanisms of action, identifying biomarkers of response, and personalizing therapy.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how piperazine derivatives alter gene expression in target cells. For example, transcriptomic profiling of cells treated with piperazine-containing compounds can identify upregulated or downregulated genes and pathways, offering insights into the drug's mechanism. nih.govnih.govresearchgate.netmdpi.com This approach has been used to understand the effects of the ROCK inhibitor Fasudil, a piperazine derivative, on astrocytes, revealing changes in major biological processes that regulate cellular shape and motility. nih.gov

Proteomics , the large-scale study of proteins, can identify the direct protein targets of a drug and the downstream changes in protein expression and post-translational modifications. asbmb.orgfrontiersin.orgnih.govplos.org This can be particularly valuable for identifying the targets of novel this compound derivatives and understanding their polypharmacology. asbmb.org For instance, proteomic analysis has been employed to identify potential drug targets by observing which proteins' expression levels are modulated by active compounds. asbmb.org

Metabolomics , the comprehensive analysis of metabolites in a biological system, can provide a functional readout of the physiological state of a cell or organism following drug treatment. mitoproteome.orgdoe.govfrontiersin.org By analyzing the metabolic fingerprint of cells or biofluids after exposure to a this compound derivative, researchers can gain insights into the metabolic pathways affected by the compound.

The integration of these omics platforms can provide a holistic view of the pharmacological effects of this compound derivatives, from gene to function, ultimately leading to more effective and safer therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the drug discovery and development pipeline. pitt.edu These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives. jetir.org

In silico design and virtual screening are powerful applications of AI in the early stages of drug discovery. jetir.org By using algorithms to analyze the structural features of this compound and its known active derivatives, new compounds with predicted high affinity and selectivity for a specific target can be designed. csic.esmdpi.com These virtual libraries of compounds can then be screened computationally to prioritize the most promising candidates for synthesis and biological testing. For example, in silico studies have been used to design phenylpiperazine derivatives with potential antidepressant effects by docking them to the active sites of relevant receptors. jetir.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another area where ML can make significant contributions. doaj.orgudd.cl QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. doaj.org By training ML models on datasets of this compound derivatives with known activities, it is possible to predict the activity of new, untested compounds. nih.gov This can guide the synthetic efforts toward molecules with a higher probability of success. Studies have already demonstrated the use of ML-based QSAR models to predict the inhibitory potency of various kinase inhibitors, a class of drugs where piperazine moieties are common. udd.cl

Furthermore, AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound derivatives. nih.gov This early-stage prediction of drug-like properties can help to reduce the attrition rate of drug candidates in later stages of development.

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

The limitations of traditional 2D cell cultures and animal models in predicting clinical outcomes have spurred the development of more physiologically relevant preclinical models. nih.gov For this compound and its derivatives, the use of advanced models such as organoids and patient-derived models will be crucial for more accurate efficacy and mechanism elucidation.

Organoids are three-dimensional (3D) cell cultures that mimic the architecture and function of native organs. nih.govfrontiersin.org These "mini-organs" can be derived from stem cells or patient tissues and provide a more realistic environment for testing drug efficacy and toxicity compared to conventional cell lines. sci-hub.seresearchgate.net For instance, cancer-derived organoids have been used to screen for the activity of various compounds, including those with a piperazine scaffold. sci-hub.se The use of patient-derived organoids (PDOs) offers a platform for personalized medicine, where the response of an individual's tumor to a panel of drugs can be tested in vitro to guide clinical decision-making. d-nb.infohuborganoids.nlnih.govnih.gov This approach could be particularly valuable for evaluating the anticancer potential of novel this compound derivatives.

The integration of organoid technology with microfluidic devices, creating "organ-on-a-chip" systems, further enhances the physiological relevance of these models by allowing for the perfusion of nutrients and the removal of waste products, as well as the co-culture of different cell types to simulate tissue-tissue interfaces. nih.gov These advanced models will be instrumental in investigating the complex biological effects of this compound derivatives and in providing more predictive data for their translation into the clinic.

Q & A

Q. What are the standard synthetic routes for 1-(3-Methylphenyl)piperazine, and how is structural confirmation performed?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting aryl halides with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is common. Structural confirmation relies on elemental analysis (to verify C, H, N composition) and spectral data (¹H/¹³C NMR, IR, and mass spectrometry). For instance, in related compounds like 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone, NMR peaks for the piperazine ring protons appear at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm. Melting points (e.g., 155–156°C for compound 15 in ) and Rf values (e.g., 0.41) further validate purity .

Q. What pharmacological activities have been preliminarily reported for this compound derivatives?

Early studies highlight diverse activities:

  • Local anesthetic effects : In infiltration anesthesia models, piperazine derivatives exhibit dose-dependent efficacy, with duration and potency linked to substituents (e.g., phenyl-propionic radicals enhance activity) .
  • Antiplatelet activity : Computational models predict antiplatelet potential, corroborated by experimental data showing inhibition of platelet aggregation .
  • Anticancer potential : Derivatives like combretastatin A-4 analogs inhibit tubulin polymerization (IC₅₀ values <1 µM) and induce autophagy in cancer cells .

Q. How are piperazine derivatives characterized for toxicity in preclinical studies?

Toxicity is assessed via acute toxicity tests (e.g., LD₅₀ determination in rodents) and in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells). Modified derivatives with β-cyclodextrin show reduced toxicity but may compromise bioactivity, highlighting a trade-off between safety and efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data in piperazine derivatives?

Discrepancies often arise from solvent effects , metabolic stability , or target selectivity . For example:

  • Case Study : A derivative predicted to have high antiplatelet activity (via docking studies) might show low efficacy due to rapid hepatic metabolism. Solutions include metabolite identification (LC-MS) and structural stabilization (e.g., fluorination to block metabolic sites) .
  • QSAR Models : Use multivariate regression to refine predictions. For renin inhibitors, models incorporating logP, polar surface area, and H-bond donors achieved R² >0.85, aligning computational and experimental IC₅₀ values .

Q. What strategies optimize the selectivity of this compound derivatives for specific biological targets?

  • Bioisosteric replacement : Swap the 3-methylphenyl group with a 3-trifluoromethylphenyl moiety to enhance binding to serotonin receptors (5-HT₇R) while reducing off-target effects .
  • Scaffold hopping : Replace piperazine with a diazabicyclo scaffold to improve metabolic stability without losing affinity, as seen in renin inhibitors .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate π-π interactions with target proteins .

Q. How do structural modifications impact the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity : Adding hydrophobic groups (e.g., 4-methylbenzyl) increases logP, enhancing blood-brain barrier penetration but potentially reducing solubility.
  • Metabolic stability : Piperazine rings are prone to N-oxidation. Methylation at the 4-position of the piperazine ring reduces CYP450-mediated degradation, as demonstrated in analogs with >80% plasma stability after 2 hours .

Methodological Recommendations

  • Experimental Design : Use dose-response matrices to quantify activity-toxicity relationships. For example, test derivatives at 0.1–100 µM in parallel cytotoxicity and target assays .
  • Data Analysis : Apply molecular dynamics simulations to explore binding interactions (e.g., piperazine-π stacking with tubulin) and guide rational design .

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1-(3-Methylphenyl)piperazine

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